molecular formula C10H18O2Si2 B14276348 1,3-Butadiene-1,4-dione, 2,3-bis(trimethylsilyl)- CAS No. 145178-53-6

1,3-Butadiene-1,4-dione, 2,3-bis(trimethylsilyl)-

Cat. No.: B14276348
CAS No.: 145178-53-6
M. Wt: 226.42 g/mol
InChI Key: HCSIDQIGMXXMBO-UHFFFAOYSA-N
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Description

1,3-Butadiene-1,4-dione, 2,3-bis(trimethylsilyl)- is a compound that features two trimethylsilyl groups attached to a butadiene backbone. This compound is known for its stability and utility in various organic synthesis reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Butadiene-1,4-dione, 2,3-bis(trimethylsilyl)- can be synthesized through a hydrosilylation reaction. This involves the addition of hydrosilanes to 1,4-bis(trimethylsilyl)-1,3-butadiyne using platinum or rhodium catalysts. The reaction proceeds stepwise to yield 2-silyl-1,4-bis(trimethylsilyl)-1-buten-3-ynes and then 1,3-disilyl-1,4-bis(trimethylsilyl)-1,2-butadienes .

Industrial Production Methods

Industrial production of this compound typically involves the use of robust catalyst systems such as Cul/N,N-dimethylaminopyridine, O-2, and NCMe. These catalysts facilitate the multigram-scale preparation of the compound with minimal manipulation of apparatus, thereby simplifying the process and minimizing risks .

Chemical Reactions Analysis

Types of Reactions

1,3-Butadiene-1,4-dione, 2,3-bis(trimethylsilyl)- undergoes various types of reactions, including:

Common Reagents and Conditions

    Hydrosilylation: Platinum or rhodium catalysts.

    Cyclization: Acyl chlorides and aluminum trichloride.

    Diels-Alder Reaction: Electron-withdrawing groups on the dienophile and electron-donating groups on the diene.

Major Products

    Hydrosilylation: Silyl-substituted butadienes and butadienes.

    Cyclization: Substituted furans.

    Diels-Alder Reaction: Cyclohexenes.

Mechanism of Action

The mechanism of action of 1,3-Butadiene-1,4-dione, 2,3-bis(trimethylsilyl)- involves its ability to participate in various organic reactions due to the presence of conjugated double bonds and trimethylsilyl groups. These groups enhance the compound’s reactivity and stability, allowing it to form stable intermediates and products. The molecular targets and pathways involved include the formation of silyl-substituted intermediates and cyclized products through hydrosilylation and cyclization reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Butadiene-1,4-dione, 2,3-bis(trimethylsilyl)- is unique due to its ability to undergo a wide range of reactions, including hydrosilylation, cyclization, and Diels-Alder reactions. Its stability and reactivity make it a valuable reagent in both academic and industrial research .

Properties

CAS No.

145178-53-6

Molecular Formula

C10H18O2Si2

Molecular Weight

226.42 g/mol

InChI

InChI=1S/C10H18O2Si2/c1-13(2,3)9(7-11)10(8-12)14(4,5)6/h1-6H3

InChI Key

HCSIDQIGMXXMBO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(=C=O)C(=C=O)[Si](C)(C)C

Origin of Product

United States

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